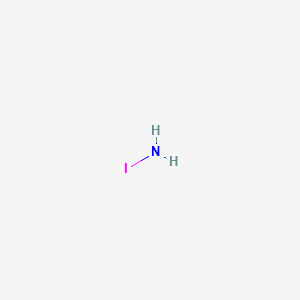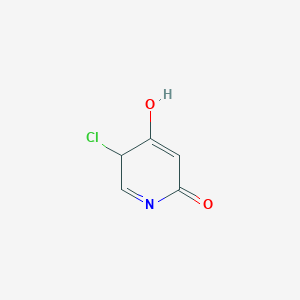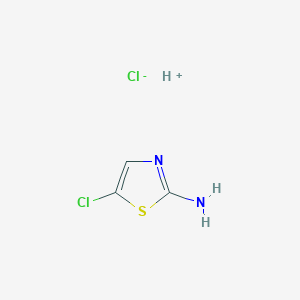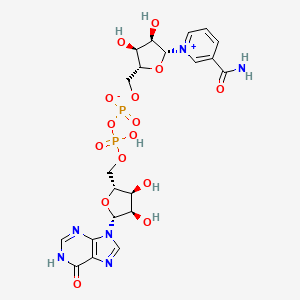
Jodamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium iodide is an inorganic compound with the chemical formula NH₄I . It is a white crystalline solid that is highly soluble in water and ethanol. This compound is part of the broader family of ammonium salts, characterized by the presence of the ammonium ion (NH₄⁺) and the iodide ion (I⁻). Ammonium iodide is known for its use in various chemical reactions and applications, particularly in the fields of photography and laboratory testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium iodide can be synthesized through the neutralization of hydroiodic acid (HI) with ammonia (NH₃). The reaction is highly exothermic, releasing heat as it proceeds: [ \text{NH₃ (aq) + HI (aq) → NH₄I (aq)} ]
Industrial Production Methods: In industrial settings, ammonium iodide can be produced by reacting ammonia or ammonium hydroxide with hydroiodic acid or hydrogen iodide gas. Another method involves the reaction of potassium iodide with ammonium sulfate, resulting in the precipitation of ammonium iodide and potassium sulfate .
Types of Reactions:
Decomposition: When heated, ammonium iodide decomposes to release iodine vapors, nitrogen gas, and hydrogen gas: [ \text{NH₄I (s) → I₂ (g) + N₂ (g) + 2H₂ (g)} ]
Redox Reactions: Ammonium iodide can act as a source of iodide ions in redox reactions, particularly in the iodination of ketones and aromatic compounds using hydrogen peroxide (H₂O₂) as an oxidizing agent
Common Reagents and Conditions:
Hydroiodic Acid (HI): Used in the synthesis of ammonium iodide.
Hydrogen Peroxide (H₂O₂): Utilized in redox reactions involving ammonium iodide.
Major Products Formed:
Iodine (I₂): Released during the decomposition of ammonium iodide.
Vinyl Methyl Sulfones: Formed in the sulfonylation of alkenes using ammonium iodide
Wissenschaftliche Forschungsanwendungen
Ammonium iodide has found applications in various scientific fields:
Chemistry: Used as a reagent in chemical reactions and as a source of iodide ions.
Biology: Employed in the preparation of photographic emulsions and in laboratory testing.
Medicine: Historically used as a dietary supplement to treat iodine deficiency.
Industry: Utilized in the production of photographic chemicals and in the synthesis of vinyl sulfones .
Wirkmechanismus
The mechanism of action of ammonium iodide primarily involves its dissociation into ammonium (NH₄⁺) and iodide (I⁻) ions in aqueous solutions. These ions participate in various chemical reactions, such as redox processes and precipitation reactions. The iodide ions can act as nucleophiles, facilitating substitution reactions, while the ammonium ions can stabilize the reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
- Ammonium Fluoride (NH₄F)
- Ammonium Chloride (NH₄Cl)
- Ammonium Bromide (NH₄Br)
- Sodium Iodide (NaI)
- Potassium Iodide (KI)
Comparison: Ammonium iodide is unique among ammonium salts due to the presence of the iodide ion, which imparts distinct chemical properties. Compared to other ammonium halides, ammonium iodide is more prone to decomposition, releasing iodine vapors. This property makes it particularly useful in reactions requiring a source of iodide ions .
Eigenschaften
Molekularformel |
H2IN |
|---|---|
Molekulargewicht |
142.927 g/mol |
InChI |
InChI=1S/H2IN/c1-2/h2H2 |
InChI-Schlüssel |
HXLVCCRPDYIRRX-UHFFFAOYSA-N |
Kanonische SMILES |
NI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B12361365.png)


![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)


![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)




![4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)


